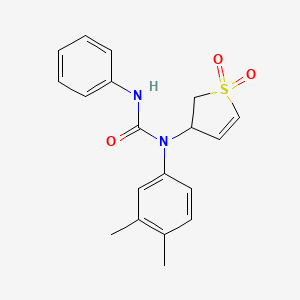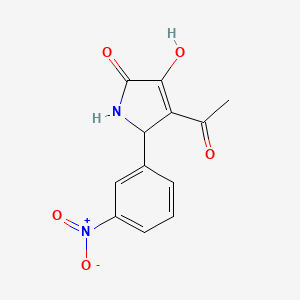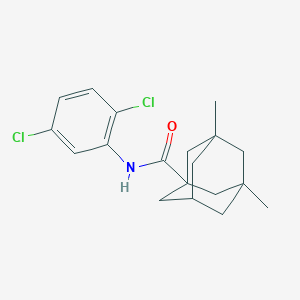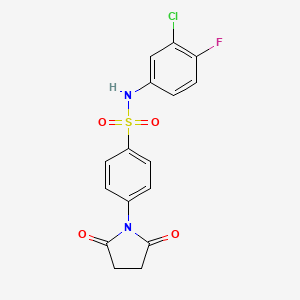
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea, also known as DMTU, is a synthetic antioxidant that has been extensively studied for its potential use in various scientific applications. This compound has shown promising results in protecting against oxidative stress and has been used in several biochemical and physiological experiments.
作用機序
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells. It also inhibits lipid peroxidation, a process that can lead to cellular damage and death. This compound has been shown to interact with several cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses in cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function and reduce cellular damage in various models of oxidative stress. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea in lab experiments is its potent antioxidant properties, which can help to protect cells from oxidative damage. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is that it may interact with other cellular pathways and could potentially interfere with the results of some experiments.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea. One area of interest is investigating its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying its antioxidant effects and to identify potential drug targets for the development of new treatments for oxidative stress-related diseases. Finally, more research is needed to determine the optimal dosing and administration of this compound in various experimental models.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea involves the reaction of 3,4-dimethylaniline with phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with thionyl chloride to yield the final product, this compound.
科学的研究の応用
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has been widely used in various scientific research applications due to its potent antioxidant properties. It has been shown to protect against oxidative stress in several in vitro and in vivo models, including neuronal cells, liver cells, and heart cells. This compound has also been used in studies investigating the effects of oxidative stress on aging, inflammation, and cancer.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-1-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-14-8-9-17(12-15(14)2)21(18-10-11-25(23,24)13-18)19(22)20-16-6-4-3-5-7-16/h3-12,18H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNNNLXUIYDHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)


![N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
![2-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5065119.png)

![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B5065137.png)

![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)